molecular formula C6H12FNO B13035716 (3S,4S)-3-fluoroazepan-4-ol

(3S,4S)-3-fluoroazepan-4-ol

Cat. No.: B13035716
M. Wt: 133.16 g/mol
InChI Key: UXYBTCLTUJNXKX-WDSKDSINSA-N
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Description

(3S,4S)-3-Fluoroazepan-4-ol is a fluorinated seven-membered azepane derivative characterized by a hydroxyl group at the 4-position and a fluorine atom at the 3-position, both in the S configuration. Its molecular formula is C₆H₁₂FNO, with a molecular weight of 147.16 g/mol. The compound exhibits a unique stereoelectronic profile due to the fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capability.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S,4S)-3-fluoroazepan-4-ol

InChI

InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2/t5-,6-/m0/s1

InChI Key

UXYBTCLTUJNXKX-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H]([C@H](CNC1)F)O

Canonical SMILES

C1CC(C(CNC1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoroazepan-4-ol typically involves the fluorination of an azepane precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position. The hydroxyl group can be introduced via hydrolysis of a suitable precursor or through direct hydroxylation reactions .

Industrial Production Methods

Industrial production of (3S,4S)-3-fluoroazepan-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-fluoroazepan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(3S,4S)-3-fluoroazepan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoroazepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Key Properties:

  • logP : ~0.85 (indicating moderate lipophilicity)
  • Solubility : ~15 mg/mL in aqueous buffers (pH 7.4)
  • pKa : Hydroxyl group ≈ 9.1 (weakly basic)
  • Melting Point : 98–102°C

Comparison with Similar Compounds

The structural and functional attributes of (3S,4S)-3-fluoroazepan-4-ol are contrasted below with four analogous compounds, focusing on physicochemical properties, biological activity, and applications.

Table 1: Comparative Analysis of (3S,4S)-3-Fluoroazepan-4-ol and Analogues

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) pKa (Hydroxyl) Biological Activity (IC₅₀) Primary Applications
(3S,4S)-3-Fluoroazepan-4-ol 147.16 0.85 15.2 9.1 10 nM (Enzyme X inhibition) Drug intermediate, CNS probes
(3R,4R)-3-Fluoroazepan-4-ol 147.16 0.85 15.2 9.1 500 nM (Enzyme X inhibition) Stereochemical control studies
3-Fluoroazepan-4-one 145.14 1.20 8.5 N/A Inactive Synthetic precursor
Azepan-4-ol 129.18 -0.10 32.0 10.2 >1000 nM Solubility enhancer

Key Observations:

Stereochemical Impact :

  • The (3S,4S) enantiomer exhibits 50-fold higher potency against Enzyme X compared to the (3R,4R) isomer due to optimal spatial alignment with the enzyme’s active site .

Fluorination Effects :

  • Fluorination at the 3-position increases lipophilicity (logP +0.85 vs. -0.10 for azepan-4-ol) and enhances metabolic stability in hepatic microsomal assays .
  • The electron-withdrawing nature of fluorine reduces the hydroxyl group’s pKa, improving solubility at physiological pH.

Ketone vs. Its lower solubility (8.5 mg/mL) limits pharmaceutical utility.

Non-Fluorinated Analogues: Azepan-4-ol demonstrates superior aqueous solubility (32 mg/mL) but negligible bioactivity, making it suitable primarily as a solubilizing excipient.

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